In-Depth Technical Guide: 2,3,5-Trifluorophenol
In-Depth Technical Guide: 2,3,5-Trifluorophenol
Prepared by: Gemini, Senior Application Scientist
Introduction & Overview
2,3,5-Trifluorophenol is a halogenated aromatic organic compound that serves as a critical building block and intermediate in various fields of chemical synthesis. Its strategic trifluorination pattern on the phenol ring imparts unique chemical properties, including altered acidity, lipophilicity, and reactivity, which are highly sought after in the development of complex molecules.
In the pharmaceutical and agrochemical industries, the incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] 2,3,5-Trifluorophenol provides a valuable scaffold for introducing this trifluorinated phenyl moiety. This guide offers a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols, designed for researchers, chemists, and professionals in drug development and materials science.
Chemical Identity & Core Properties
Proper identification and understanding of a compound's physical properties are foundational to its effective use in research and development.
The key physical and chemical properties of 2,3,5-Trifluorophenol are summarized in the table below. These values are critical for designing experiments, particularly for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Physical Form | Solid; clear light yellow liquid after melting. | [4] |
| Melting Point | 29 °C (lit.) | [4][5] |
| Boiling Point | 57 °C at 29 mm Hg (lit.) | [4][5] |
| Density | 1.457 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index (n²⁰/D) | 1.462 (lit.) | [4][5] |
| pKa | 6.72 ± 0.15 (Predicted) | [4] |
| Flash Point | 130 °F (54.4 °C) | [4] |
Synthesis & Purification Workflow
While specific industrial synthesis routes for 2,3,5-trifluorophenol are often proprietary, a common laboratory-scale approach involves the diazotization of 2,3,5-trifluoroaniline followed by hydrolysis. This classic transformation provides a reliable method for introducing a hydroxyl group onto the aromatic ring.
The causality behind this choice is the ready availability of the aniline precursor and the well-established, high-yielding nature of the Sandmeyer-type reaction sequence. The purification is critical; distillation under reduced pressure is chosen to prevent thermal decomposition and to effectively separate the product from non-volatile impurities and reaction byproducts.
Below is a generalized workflow for the synthesis and purification of 2,3,5-Trifluorophenol.
Caption: Generalized workflow for the synthesis and purification of 2,3,5-Trifluorophenol.
Analytical Characterization Protocol
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system. While ¹H NMR confirms the proton environment and purity relative to proton-containing impurities, ¹⁹F NMR is indispensable for verifying the fluorine substitution pattern, and GC-MS provides definitive mass confirmation and assesses purity against volatile impurities.
Protocol: NMR and GC-MS Analysis
-
Sample Preparation (NMR):
-
Accurately weigh 5-10 mg of the purified 2,3,5-trifluorophenol.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.
-
Rationale: Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum. CDCl₃ is a common choice for its versatility.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Two complex multiplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two aromatic protons, and a broad singlet for the hydroxyl proton (variable chemical shift).
-
Validation: Integration of the aromatic signals should correspond to a 1:1 ratio. The absence of significant unidentifiable peaks confirms high purity.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expected Signals: Three distinct signals, each exhibiting fluorine-fluorine coupling, confirming the 2,3,5-substitution pattern.
-
Rationale: This technique is crucial for distinguishing between isomers (e.g., 2,3,5- vs. 2,4,5-trifluorophenol), which may be difficult to resolve by ¹H NMR alone.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Validation: A single major peak indicates high purity.
-
MS Validation: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 148, corresponding to the molecular weight of the compound.
-
Applications in Drug Development & Research
2,3,5-Trifluorophenol is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. The trifluorophenyl group it provides can be incorporated into larger molecules to modulate their pharmacological properties.
Key Roles:
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that interact with the ATP-binding pocket of the enzyme. The electron-withdrawing nature of fluorine atoms can influence hydrogen bonding capabilities and conformational preferences.
-
Intermediate for Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the potency and environmental persistence of herbicides and pesticides.[1]
-
Precursor for Advanced Materials: It is used in the synthesis of specialty polymers and liquid crystals where thermal stability and specific electronic properties are required.[4]
The diagram below illustrates a hypothetical synthetic step where 2,3,5-trifluorophenol is used as a nucleophile in a Williamson ether synthesis to attach its unique moiety to a core structure, a common strategy in medicinal chemistry.
Caption: Use of 2,3,5-Trifluorophenol in a Williamson ether synthesis.
Safety, Handling, & Toxicology
As with any laboratory chemical, a thorough understanding of the associated hazards is paramount for safe handling. 2,3,5-Trifluorophenol is a hazardous substance requiring appropriate engineering controls and personal protective equipment (PPE).
GHS Hazard Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Solids | 1 | GHS02 | Danger | H228: Flammable solid[7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[7] |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[7] |
| Serious Eye Damage/Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation[8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory) | GHS07 | Warning | H335: May cause respiratory irritation[7] |
Handling & Storage Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] It should be stored in a flammables-designated area.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Inhalation: Move person to fresh air. Call a poison center or doctor if you feel unwell.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
Conclusion
2,3,5-Trifluorophenol (CAS: 2268-15-7) is a specialty chemical of significant value to the synthetic chemist. Its defined physical properties, established analytical profile, and versatile reactivity make it a reliable building block for introducing a trifluorinated phenyl group into target molecules. Its primary application lies in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. Strict adherence to safety and handling protocols is mandatory due to its hazardous nature. The continued use of such fluorinated intermediates is expected to drive innovation in the design of next-generation chemical entities.
References
-
2,3,5-TRIFLUOROPHENOL | 2268-15-7. (n.d.). Chemdad Co. Retrieved from [Link]
- Synthesis method for 2,3,5,6-tetrafluorophenol. (2015). Google Patents (CN104926617A).
-
The Role of 2,3,4-Trifluorophenol in Advancing Pharmaceutical and Agrochemical Industries. (n.d.). Retrieved from [Link]
- Preparation method of 2,3,5,6-tetrafluorophenol. (2020). Google Patents (CN108069832B).
-
2,4,5-Trifluorophenol | C6H3F3O. (n.d.). PubChem. Retrieved from [Link]
-
2,3,6-Trifluorophenol | C6H3F3O. (n.d.). PubChem. Retrieved from [Link]
-
3,4,5-Trifluorophenol | 99627-05-1. (n.d.). LookChem. Retrieved from [Link]
-
Exploring 3,4,5-Trifluorophenol: Properties and Applications. (n.d.). Retrieved from [Link]
-
2,3,5-trifluorophenol. (n.d.). Stenutz. Retrieved from [Link]
-
2,3,5-Trifluorophenol. (n.d.). LookChem. Retrieved from [Link]
-
Harnessing the Potential: Applications of 2,3,4-Trifluorophenol in Scientific Research. (n.d.). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,3,5-TRIFLUOROPHENOL | 2268-15-7 [chemicalbook.com]
- 4. 2,3,5-TRIFLUOROPHENOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2,3,5-TRIFLUOROPHENOL | CAS: 2268-15-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 2,4,5-Trifluorophenol | C6H3F3O | CID 123153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,6-トリフルオロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
